9H-Pyrido[2,3-b]indol-4-amine
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Overview
Description
9H-Pyrido[2,3-b]indol-4-amine and its derivatives are significant due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. These compounds belong to the class of heterocyclic amines, which are known for their presence in cooked meats and their mutagenic and carcinogenic properties when activated by metabolic processes.
Synthesis Analysis
The synthesis of 9H-Pyrido[2,3-b]indol-4-amine derivatives often involves complex reactions, including the formation of the pyridine nucleus and specific substitutions at targeted positions on the ring. For instance, the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a related compound, was achieved starting from ethyl indole-2-aldehyde through a series of steps involving N-(4-nitro)phenylation, elongation of the 2-aldehyde substituent, and construction of the pyridine nucleus (Murakami et al., 2010).
Molecular Structure Analysis
The molecular structure of 9H-Pyrido[2,3-b]indol-4-amine derivatives is characterized by the presence of a pyridoindole core, with various substitutions influencing their chemical and biological properties. These structural variations allow for a wide range of activities and properties, enabling their application in the development of new therapeutic agents.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including N-oxidation, which plays a significant role in their metabolic activation and detoxification. The formation of reactive metabolites, such as N2-OH derivatives, can lead to the binding with DNA and the formation of adducts, contributing to their mutagenic and carcinogenic potential (Frederiksen & Frandsen, 2002).
Scientific Research Applications
Scientific Research Applications of 9H-Pyrido[2,3-b]indol-4-amine
Detection and Quantification in Food Samples
A novel method combining supercritical fluid extraction and capillary electrophoresis has been developed for the separation and quantification of a group of non-polar heterocyclic amines, including 9H-Pyrido[2,3-b]indol-4-amine, in commercial meat samples. This method offers faster analysis compared to previous techniques and includes optimized procedures for the clean-up, extraction, and electrophoretic separation of the analytes. The use of fluorescence detection enhances sensitivity and avoids interferences from non-fluorescent compounds in the sample matrices (de Andrés et al., 2010).
Metabolic Studies and Carcinogenic Potential
Extensive studies have been conducted on the metabolism of 2-Amino-9H-pyrido[2,3-b]indole (AαC), a related compound, in primary human hepatocytes to understand its genotoxicity in humans. Major pathways of metabolism involving N-acetylation and glucuronidation have been described, revealing the formation of DNA adducts and the importance of P450 1A2 in the bioactivation of AαC. Such research provides insights into the metabolic pathways of heterocyclic amines and their potential health risks (Bellamri et al., 2017).
Chemical Synthesis and Applications
9H-Pyrido[2,3-b]indol-4-amine and its fluorinated derivatives have been synthesized through regiospecific pyridine core annulation. These compounds have potential applications in the development of nucleosides and nucleoside mimetics bearing the α-carboline framework, indicating their significance in medicinal chemistry and drug development (Iaroshenko et al., 2009).
Safety And Hazards
properties
IUPAC Name |
9H-pyrido[2,3-b]indol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXDIOVHDTJQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595968 |
Source
|
Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[2,3-b]indol-4-amine | |
CAS RN |
25208-34-8 |
Source
|
Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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